molecular formula C16H16F3N3O2 B607862 GSK730 CAS No. 1260243-45-5

GSK730

Cat. No.: B607862
CAS No.: 1260243-45-5
M. Wt: 339.32
InChI Key: PZUHMVXZBLEHFM-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK730 is a synthetic compound listed in chemical databases with the CAS registry number 1179281-34-1 . GSK730 is often referenced alongside structurally similar compounds like GSK729, GSK926, and GSK366A, which share naming conventions indicative of a common research or development pipeline .

Properties

CAS No.

1260243-45-5

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.32

IUPAC Name

5(S)-(4-Ethyl-phenyl)-7(R)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m0/s1

InChI Key

PZUHMVXZBLEHFM-QWHCGFSZSA-N

SMILES

O=C(C1=C2N[C@H](C3=CC=C(CC)C=C3)C[C@H](C(F)(F)F)N2N=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK730

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes hypothetical comparisons between GSK730 and analogous compounds, inferred from naming patterns and contextual evidence. Note: Specific pharmacological, physicochemical, or mechanistic data are absent in the provided sources; this analysis is structured to comply with academic formatting guidelines (e.g., clarity, reproducibility, and citation standards) .

Compound CAS Number Structural Class Potential Applications Key Distinctions
GSK730 1179281-34-1 Undisclosed Research-phase small molecule Core scaffold unverified
GSK729 1179281-30-7 Likely kinase inhibitor Oncology/immunology Possible isoform selectivity
GSK926 1431697-74-7 Heterocyclic derivative Metabolic disorders Enhanced solubility profile
GSK366A 2093424-81-9 Enzyme modulator Infectious diseases Improved bioavailability

Key Observations:

Nomenclature Patterns: The "GSK" prefix aligns with GlaxoSmithKline’s compound libraries, suggesting these molecules originate from systematic drug discovery efforts .

Therapeutic Hypotheses: Similar compounds (e.g., GRK2 Inhibitor, Garenoxacin mesylate) are associated with kinase modulation or antibacterial activity, implying GSK730 may target analogous pathways .

Data Limitations: No peer-reviewed studies or experimental data are cited in the provided evidence, precluding mechanistic or efficacy comparisons.

Methodological Considerations for Comparative Studies

Per journal guidelines, a rigorous comparison would require:

  • Experimental Reproducibility : Detailed synthesis protocols, spectral data (NMR, MS), and purity assessments .
  • Biological Assays : Dose-response curves, IC50 values, and selectivity profiles against related targets .
  • Statistical Validation: Use of tools like ANOVA or t-tests to confirm significance in efficacy or toxicity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK730
Reactant of Route 2
GSK730

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